

Chemical properties of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

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Compound of Interest

Compound Name: 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

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An In-depth Technical Guide to the Chemical Properties of **2-Hydrazinyl-5-methyl-1,3,4-thiadiazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterocyclic Scaffold

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is a heterocyclic compound built upon the robust and biologically significant 1,3,4-thiadiazole ring. This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding.^{[1][2]} The true synthetic and therapeutic potential of this molecule, however, lies in its specific substitutions: a methyl group at position 5 and, critically, a highly reactive hydrazinyl (-NHNH₂) group at position 2.

The hydrazinyl moiety acts as a versatile chemical handle, allowing for extensive derivatization and the construction of complex molecular architectures.^[3] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and therapeutic potential of **2-Hydrazinyl-5-methyl-1,3,4-thiadiazole**, offering field-proven insights for its application in modern drug discovery and development.

Core Physicochemical Properties

The fundamental identity and characteristics of **2-Hydrazinyl-5-methyl-1,3,4-thiadiazole** are summarized below. These properties are essential for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.

Property	Value	Source(s)
CAS Number	98025-62-8	[4] [5]
Molecular Formula	C ₃ H ₆ N ₄ S	[4]
Molecular Weight	130.17 g/mol	[4]
Appearance	Typically an off-white to yellow powder	General chemical knowledge

Synthesis Pathway: From Precursors to Core Scaffold

The synthesis of 2-hydrazinyl-1,3,4-thiadiazoles is most commonly achieved through the cyclization of thiosemicarbazide derivatives. A reliable and straightforward protocol involves the cyclization of 1-acetylthiosemicarbazide, which can be prepared from the reaction of acetylhydrazine with a thiocyanate source or by reacting thiosemicarbazide with an acetylating agent.

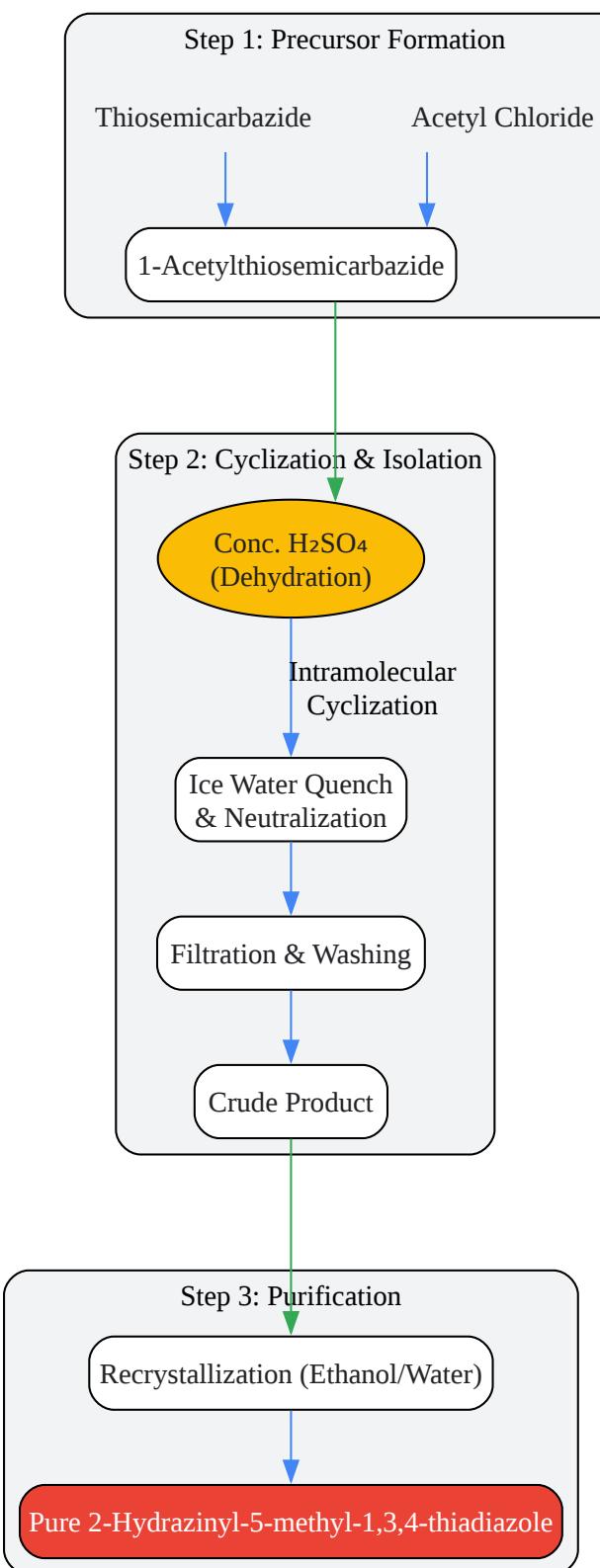
The subsequent intramolecular cyclization, often acid-catalyzed, results in the formation of the stable 1,3,4-thiadiazole ring. This dehydration reaction is a cornerstone of thiadiazole chemistry.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

This protocol describes a representative acid-catalyzed cyclization method.

- Preparation of Precursor: Prepare 1-acetylthiosemicarbazide by reacting thiosemicarbazide with acetyl chloride or acetic anhydride in an appropriate solvent (e.g., pyridine or dioxane).
- Cyclization:

- Suspend 1-acetylthiosemicarbazide (1 equivalent) in a suitable dehydrating acid, such as concentrated sulfuric acid or phosphoric acid, at a reduced temperature (0-5 °C).
- Stir the mixture, allowing it to slowly warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- The reaction is typically complete within several hours.
- Work-up and Isolation:
 - Carefully pour the reaction mixture onto crushed ice to quench the reaction.
 - Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or ammonia solution, until a precipitate forms.
 - Collect the solid precipitate by vacuum filtration.
 - Wash the crude product thoroughly with cold water to remove any residual salts.
- Purification:
 - Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the purified **2-Hydrazinyl-5-methyl-1,3,4-thiadiazole**.[\[6\]](#)



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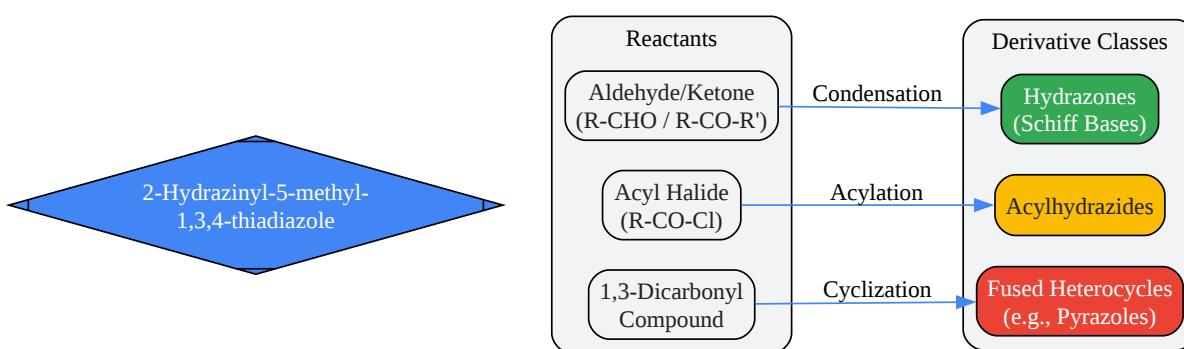
Caption: General workflow for the synthesis of **2-Hydrazinyl-5-methyl-1,3,4-thiadiazole**.

Chemical Reactivity: The Hydrazinyl Group as a Gateway for Derivatization

The synthetic utility of **2-Hydrazinyl-5-methyl-1,3,4-thiadiazole** stems almost entirely from the nucleophilic character of its hydrazinyl group. This functional group provides a reactive site for forming a vast array of derivatives, which is a critical strategy in combinatorial chemistry and lead optimization for drug discovery.

Key Reactions:

- Formation of Hydrazones (Schiff Bases): The terminal amine of the hydrazinyl group readily undergoes condensation reactions with aldehydes and ketones. This reaction is typically performed under mild acidic catalysis and results in the formation of a stable C=N bond, yielding hydrazone derivatives. This is one of the most common and effective methods for modifying the scaffold.[6]
- Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of acylhydrazide derivatives, introducing amide functionality.
- Cyclization Reactions: The hydrazinyl moiety can serve as a binucleophile in reactions with 1,3-dicarbonyl compounds or other suitable electrophiles to construct new heterocyclic rings, such as pyrazoles or triazoles, fused or linked to the thiadiazole core.[7]



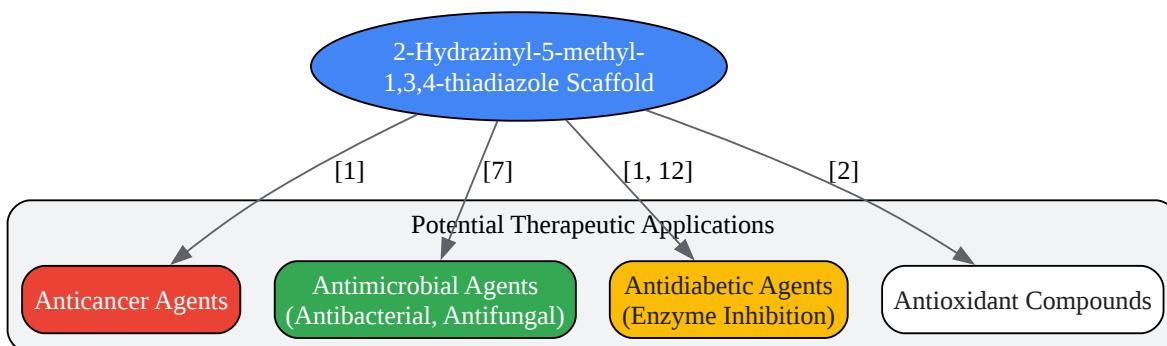
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Caption: Key derivatization pathways for **2-Hydrazinyl-5-methyl-1,3,4-thiadiazole**.

Applications in Medicinal Chemistry and Drug Development

The 1,3,4-thiadiazole ring is a bioisostere of the amide bond, meaning it can mimic an amide's steric and electronic properties while offering improved metabolic stability.^[1] This characteristic, combined with the synthetic accessibility provided by the hydrazinyl group, makes **2-Hydrazinyl-5-methyl-1,3,4-thiadiazole** a highly valuable starting material for developing novel therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities.^[2]

- **Antimicrobial Agents:** The thiadiazole nucleus is present in several antimicrobial drugs, and novel derivatives continue to be explored for activity against resistant bacterial and fungal strains.^[2]
- **Anticancer Activity:** Numerous studies have shown that 1,3,4-thiadiazole derivatives can exhibit potent cytotoxic effects against various cancer cell lines.^[3]
- **Enzyme Inhibition:** The scaffold is effective for designing inhibitors of enzymes like α -glucosidase and α -amylase, making it a target for developing antidiabetic agents.^{[3][8]}
- **Antioxidant Properties:** Certain derivatives have shown significant radical scavenging activity, indicating potential for treating conditions associated with oxidative stress.^{[9][10]}



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Caption: Biological activities associated with 2-Hydrazinyl-1,3,4-thiadiazole derivatives.

Conclusion

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is more than a simple heterocyclic molecule; it is a powerful and versatile building block for chemical innovation. Its stable aromatic core provides a robust foundation, while the strategically placed hydrazinyl group offers a gateway to immense chemical diversity. For researchers in drug development, this compound represents a validated starting point for creating libraries of novel compounds with a high potential for biological activity. A thorough understanding of its synthesis, reactivity, and derivatization pathways is essential for unlocking its full potential in the ongoing search for next-generation therapeutics.

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